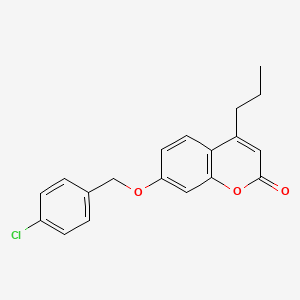![molecular formula C24H27N3O4S B2373511 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1031237-13-4](/img/structure/B2373511.png)
7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound notable for its unique structure and versatile functionality
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves multi-step organic reactions starting from readily available precursors. A general synthetic route involves the reaction of 2-phenyl-2-propenal with 4-chloroquinoxaline under basic conditions to form the corresponding quinoxaline derivative. Subsequent cyclization and sulfonylation using morpholinosulfonyl chloride in the presence of a base such as triethylamine yields the final product.
Industrial Production Methods:
For large-scale production, the industrial process needs to be optimized for cost-effectiveness and yield. This often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry can be employed to enhance the efficiency of the synthesis process, minimizing waste and improving safety.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various types of reactions including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduced by hydrogenation to affect the quinoxaline ring or the phenyl group.
Substitution: : Nucleophilic substitution at the sulfonyl group with various nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Nucleophiles for substitution: Ammonia (NH₃), primary amines
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction products may include various hydrogenated derivatives of the original structure.
Substitution: Formation of substituted quinoxalines and morpholine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: : Acts as a catalyst or ligand in complex organic reactions.
Material Science: : Used in the synthesis of novel polymers and materials with unique properties.
Biology and Medicine:
Antimicrobial Activity: : Exhibits potential as an antimicrobial agent against various pathogens.
Cancer Research: : Investigated for its cytotoxic effects on cancer cell lines.
Industry:
Pharmaceuticals: : Potential use in drug development for various therapeutic areas.
Chemical Industry: : Utilized in the development of chemical intermediates and novel compounds.
Mechanism of Action
The exact mechanism by which 7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects can vary based on its application. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and leading to the desired therapeutic effects. The morpholino group is particularly significant, providing increased solubility and specificity for certain targets.
Comparison with Similar Compounds
Quinoxalines: : Share the core quinoxaline structure but may differ in substituents.
Morpholine Derivatives: : Compounds with morpholino groups that exhibit similar solubility and stability properties.
Sulfonyl Compounds: : Share the sulfonyl functional group, with varying effects based on their overall structure.
Uniqueness:
7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the combination of its quinoxaline core with morpholino and sulfonyl functional groups. This distinctive combination grants it unique chemical and biological properties, making it a compound of significant interest in both research and practical applications.
This was the brief on your desired compound. Now, I’d love to know what inspired your interest in this compound!
Properties
IUPAC Name |
7-morpholin-4-ylsulfonyl-5-[(E)-3-phenylprop-2-enyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c28-24-22-9-5-12-26(22)21-11-10-20(32(29,30)25-14-16-31-17-15-25)18-23(21)27(24)13-4-8-19-6-2-1-3-7-19/h1-4,6-8,10-11,18,22H,5,9,12-17H2/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOYLRJEOLPTP-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC=CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)C/C=C/C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2373434.png)
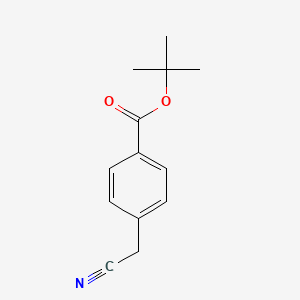
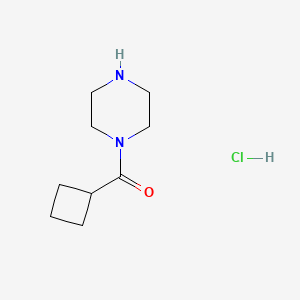
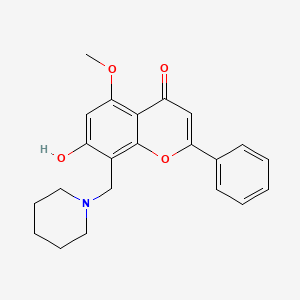
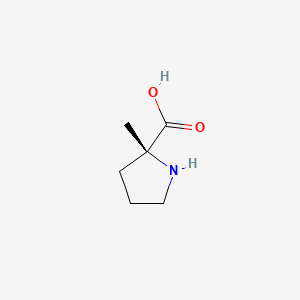
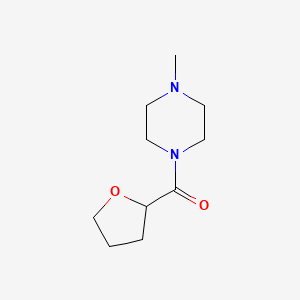
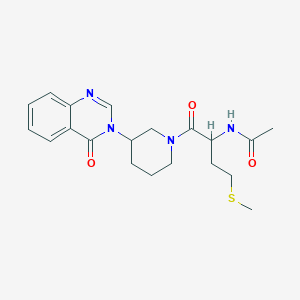
![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)
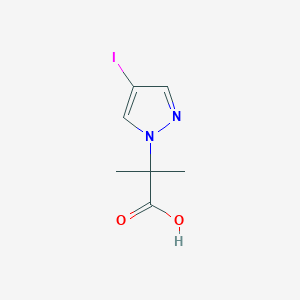
![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)
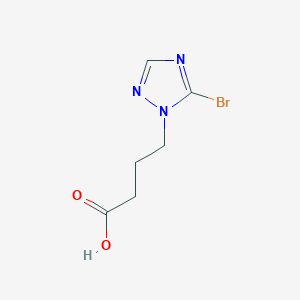
![2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2373448.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine](/img/structure/B2373449.png)
